4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
“4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate” is an organic compound . It is also known as “2-methoxy-4-acetylamino-5-chloro methyl benzoate” and has a CAS number of 4093-31-6 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C15H14ClNO5S. This indicates that it contains 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.79. It has a density of 1.3248 (rough estimate), a melting point of 153-156 °C, a boiling point of 440.2±45.0 °C (Predicted), and a flash point of 220°C . It is soluble in alcohol and ester solvents, but insoluble in water .Scientific Research Applications
Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution
The study by Winstein et al. (1958) highlights the role of methoxyl groups in solvolytic nucleophilic substitution reactions. The research demonstrated how methoxyl groups adjacent to the reacting center can influence reaction rates and mechanisms through anchimeric assistance, providing insights into the behavior of sulfonate esters in solvolysis processes. This knowledge is crucial for understanding reaction pathways and designing more efficient chemical syntheses involving sulfonate compounds (Winstein, Allred, Heck, & Glick, 1958).
Synthesis and Enzyme Inhibitory Kinetics Mechanism
Abbasi et al. (2018) conducted a study on the synthesis of sulfonamide derivatives from 4-methoxyphenethylamine, leading to the identification of compounds with potential therapeutic applications for Alzheimer’s disease. This research not only expands the chemical utility of sulfonate-related compounds but also demonstrates their potential in developing novel therapeutic agents through enzyme inhibition mechanisms (Abbasi et al., 2018).
Structural Study on Co-crystals and Salts of Quinoline Derivatives
Karmakar, Kalita, and Baruah (2009) explored the structural aspects of quinoline derivatives, including sulfonate compounds, in forming co-crystals and salts. Their work provides valuable insights into the molecular interactions and crystal engineering aspects of sulfonate compounds, which is essential for the design and development of new materials with desirable properties (Karmakar, Kalita, & Baruah, 2009).
Advanced Generation of Paeonol-Phenylsufonyl Derivatives
Huang et al. (2016) focused on the design of paeonol-phenylsulfonyl derivatives to identify potent antiviral agents against the Hepatitis B virus. This research underscores the application of sulfonate compounds in the development of antiviral drugs, highlighting their importance in medical chemistry and drug design (Huang et al., 2016).
Preparation of Secondary Amines from Primary Amines
The study by Kurosawa, Kan, and Fukuyama (2003) presents a method for synthesizing secondary amines from primary amines using 2-nitrobenzenesulfonamides. This research demonstrates the versatility of sulfonate compounds in facilitating the transformation of amines, which is a crucial reaction in organic synthesis and pharmaceutical development (Kurosawa, Kan, & Fukuyama, 2003).
Safety and Hazards
properties
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVWFRJVIPGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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